molecular formula C32H55NO3 B12714181 15-Tetracosenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- CAS No. 150988-91-3

15-Tetracosenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)-

Cat. No.: B12714181
CAS No.: 150988-91-3
M. Wt: 501.8 g/mol
InChI Key: LORDEZLOSSKDCA-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-Tetracosenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- is a complex organic compound with the molecular formula C₃₂H₅₅NO₃ and a molecular weight of 501.794 . This compound is characterized by its unique structure, which includes a long aliphatic chain and a phenolic group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-Tetracosenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- typically involves the reaction of a long-chain fatty acid with a phenolic amine. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired (Z)-configuration is achieved .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced purification techniques like chromatography is also common to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

15-Tetracosenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

15-Tetracosenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying long-chain amides and their reactivity.

    Biology: Investigated for its potential role in cell signaling and membrane interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 15-Tetracosenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the long aliphatic chain can interact with lipid membranes, affecting their fluidity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 15-Tetracosenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- apart is its specific (Z)-configuration and the presence of both a long aliphatic chain and a phenolic group. This unique combination allows for diverse chemical reactivity and biological interactions .

Properties

CAS No.

150988-91-3

Molecular Formula

C32H55NO3

Molecular Weight

501.8 g/mol

IUPAC Name

(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]tetracos-15-enamide

InChI

InChI=1S/C32H55NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-32(35)33-28-29-25-26-30(34)31(27-29)36-2/h10-11,25-27,34H,3-9,12-24,28H2,1-2H3,(H,33,35)/b11-10-

InChI Key

LORDEZLOSSKDCA-KHPPLWFESA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.